Potent, selective, positive allosteric modulator for mGlu5. In CHO cells expressing mGlu5 receptors, potentiates threshold responses to glutamate in fluorometric Ca2+ assays more than 7-fold (EC50 approximately 27 nM). Acts as mGlu5 agonist at higher concentrations. Brain penetrant and antipsychotic in vivo. CDPPB is a positive allosteric modulator (PAM) of metabotropic glutamate receptor 5 (mGluR5). It potentiates glutamate-induced increases in intracellular calcium in CHO cells expressing mGluR5 (EC50s = 10 and 20 nM for the human and rat receptor, respectively). CDPPB (30 mg/kg, s.c.) inhibits amphetamine-induced disruptions in prepulse inhibition (PPI) of the acoustic startle response in rats. CDPPB is a mGluR5 positive allosteric modulator. CDPPB has been shown to have positive therapeutic effects for cognitive deficits in schizophrenia and pathology in Huntington's disease, without stimulating to evoke seizures. CDPPB as well as other PAM's have potential to be nootropic drugs that enhance learning and cognitive processes, including with respect to ASD.
Related Compounds
(R,S)-2-Chloro-5-hydroxyphenylglycine (CHPG)
Compound Description: CHPG is a specific agonist of the metabotropic glutamate receptor 5 (mGluR5). [] Studies have shown that CHPG exhibits neuroprotective effects against mechanical neuronal injury, potentially through the regulation of the ERK pathway. []
2-Methyl-6-(phenylethynyl)pyridine (MPEP)
Compound Description: MPEP is a selective negative allosteric modulator (NAM) of mGluR5. [, , , ] It binds to an allosteric site on mGluR5, inhibiting the receptor's activity. [, ] MPEP has been used in research to investigate the role of mGluR5 in various neurological and psychiatric disorders. [, ]
Relevance: MPEP acts in direct opposition to CDPPB, which is a positive allosteric modulator of mGluR5. [, ] While CDPPB enhances mGluR5 activity, MPEP inhibits it. [, ] This makes MPEP a valuable tool in research for dissecting the effects of mGluR5 modulation. [, ]
3,3′-Difluorobenzaldazine (DFB)
Compound Description: DFB is a positive allosteric modulator (PAM) of mGluR5. [, , ] It potentiates the effects of glutamate at mGluR5, leading to enhanced receptor activity. []
Relevance: DFB shares a similar mechanism of action with CDPPB, both acting as positive allosteric modulators of mGluR5. [, , ] They both bind to a defined allosteric site on mGluR5 located in the seven-transmembrane domain (7TM), which is also shared by the mGluR5 NAM MPEP. []
Compound Description: CPPHA is a positive allosteric modulator of mGluR5. [, , ] It enhances the receptor's response to agonists like glutamate. [] Interestingly, CPPHA's action is mediated by a distinct allosteric site in the 7TM domain, different from the MPEP binding site. []
Compound Description: ADX47273 is a positive allosteric modulator (PAM) of mGluR5. [, , , ] Unlike DFB and CDPPB, ADX47273's effects are primarily mediated through efficacy-driven modulation rather than altering orthosteric agonist affinity. []
Compound Description: VU-29 is a potent analog of CDPPB and a highly selective positive allosteric modulator of mGluR5. [] It demonstrates selectivity for mGluR5 over mGluR1, making it a valuable tool for studying the specific roles of mGluR5. []
Compound Description: VU-1545 is an analog of CDPPB with increased potency and affinity for mGluR5. []
Relevance: VU-1545 shares the core structure of CDPPB but incorporates specific substitutions that result in a higher affinity for the allosteric antagonist binding site on mGluR5 and increased potency in potentiating glutamate-induced calcium release. []
N-(1,3-Diphenyl-1H-pyrazol-4-yl)benzamide (VU-64)
Compound Description: VU-64 is an analog of CDPPB that acts as a selective positive allosteric modulator of mGluR1. [] This compound demonstrates the potential for developing selective mGluR subtype modulators within the same structural class.
Relevance: VU-64 highlights the potential for structural modifications of the CDPPB scaffold to achieve selectivity for different mGluR subtypes. [] While CDPPB shows selectivity for mGluR5, VU-64 preferentially targets mGluR1. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BMS-816336 is an orally active, potent and selective 11β-HSD1 inhibitor. BMS-816336 showed activity against human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme (IC50 3.0 nM) with >10000 fold selectivity over human 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). BMS-816336 exhibits a robust acute pharmacodynamic effects in cynomolgus monkeys (ED50 0.13 mpk) and in DIO mice. BMS-816336 was found to be well-tolerated in Phase 1 clinical studies and represents a potential new treatment for type 2 diabetes, metabolic syndrome, and other human diseases modulated by glucocorticoid control.
BMS-817399 is under investigation in clinical trial NCT01404585 (Proof-of-Concept Study With BMS-817399 to Treat Moderate to Severe Rheumatoid Arthritis).
CB-1158-analog, also known as Numidargistat-analog and INCB01158-analog, is a potent and orally active arginase inhibitor with IC50=89 nM) . CB-1158 blocked myeloid cell-mediated suppression of T cell proliferation in vitro and reduced tumor growth in multiple mouse models of cancer, as a single agent and in combination with checkpoint blockade, adoptive T cell therapy, adoptive NK cell therapy, and the chemotherapy agent gemcitabine. CB-1158 increased tumor-infiltrating CD8+ T cells and NK cells, inflammatory cytokines, and expression of interferon-inducible genes. CB-1158 may be potentially useful in renal cell cancer, breast cancer, non-small cell lung cancer, acute myeloid leukemia, and other tumor types where arginase-secreting MDSCs are known to play an immunosuppressive role. (see ADDITIONAL INFORMATION in this web page for CB-1158 structure confusion).
BMS-795311 is a potent CETP inhibitor that maximally inhibited cholesteryl ester (CE) transfer activity at an oral dose of 1 mg/kg in human ETP/apoB-100 dual transgenic mice and increased HDL cholesterol content and size comparable to torcetrapib in moderately-fat fed hamsters. Cholesteryl ester transfer protein (CETP) is a plasma glycoprotein that is responsible for transporting neutral lipids such as cholesteryl esters (CEs) and triglycerides (TGs) among various classes of lipoproteins including HDL, LDL, and very low density lipoprotein (VLDL).2 Physiologically, CETP facilitates the transfer of CE from HDL to LDL and VLDL in exchange for TG, leading to decreased HDL-C levels and increased LDL-C levels.
CB-300919 is water-soluble analogue of CB30865. It is a potential therapy for ovarian cancer. Preclinical data showed that CB 300919 has a continuous exposure (96 h) growth inhibition IC50 value of 2 nM in human CH1 ovarian tumor xenograft.
CB-181963, formerly known as CAB-175, is a novel cephalosporin. CB-181963 shows excellent activity against MRSA strains resistant to other cephalosporins in both planktonic and biofilm cultures.CB-181963 is a potent antistaphylococcal agent with better activity against MRSA than other cephalosporins. The anti-MRSA activity is correlated with elevated binding to PBP2a. CB-181963 may have a role in the treatment of staphylococcal infections, including those caused by MRSA and in the prophylaxis of biofilm-associated MSSA and MRSA infections.
CB-30865, also known as ZM 242421, is a potent and selective inhibitors of nicotinamide phosphoribosyltransferase (Nampt) with potential anticancer activity.